molecular formula C24H22FN3O3S B2588481 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1260933-52-5

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2588481
CAS No.: 1260933-52-5
M. Wt: 451.52
InChI Key: FLYVCKNQLKIHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a thiophene ring. Key structural features include:

  • A 4-fluoro-3-methylphenyl substituent at position 3 of the thienopyrimidine core, contributing to lipophilicity and target binding.
  • An N-(2,4,6-trimethylphenyl)acetamide side chain, which modulates solubility and receptor affinity.

The compound’s design aligns with medicinal chemistry strategies for kinase inhibitors and epigenetic modulators, where thienopyrimidine scaffolds are common due to their bioisosteric resemblance to purines .

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-13-9-15(3)21(16(4)10-13)26-20(29)12-27-19-7-8-32-22(19)23(30)28(24(27)31)17-5-6-18(25)14(2)11-17/h5-11,19,22H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVOHFUJSHLWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound incorporates a thieno[3,2-d]pyrimidine core and various substituents that may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C24H22FN3O3SC_{24}H_{22}FN_3O_3S, with a molecular weight of approximately 451.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H22FN3O3S
Molecular Weight451.5 g/mol
IUPAC NameThis compound
InChI KeyFLYVCKNQLKIHTP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine framework allows the compound to potentially inhibit certain enzymatic activities or modulate cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Apoptosis Induction : It may promote programmed cell death in cancer cells through various signaling pathways.
  • Targeting MIF (Macrophage Migration Inhibitory Factor) : Research indicates that derivatives of thieno[3,2-d]pyrimidines can selectively inhibit MIF activity, which is implicated in cancer progression and inflammation .

Biological Activity and Therapeutic Potential

Research suggests that this compound exhibits significant anti-cancer properties. Its structural characteristics indicate potential applications in developing therapeutic agents against various malignancies.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this one can effectively inhibit the proliferation of cancer cells in vitro. For instance, a related thieno[3,2-d]pyrimidine derivative demonstrated an IC50 value of 27 μM against MIF tautomerase activity .
    CompoundIC50 (μM)
    Thieno derivative27
    Control (4-CPPC)47
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thieno[3,2-d]pyrimidines indicate that modifications to the core structure can significantly impact biological activity. For example, substituents at specific positions on the aromatic rings can enhance potency against targeted enzymes .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness : The combination of 2,4-dioxo and trimethylphenyl groups distinguishes the target from analogues, offering a balance of solubility and target engagement .
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring could enhance binding affinity, as seen in related HDAC inhibitors .
  • Limitations : High lipophilicity (logP >5) may limit bioavailability, necessitating formulation adjustments .

Q & A

Basic Research Questions

What experimental methods are recommended for determining the crystal structure of this compound?

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Use slow evaporation or solvent diffusion to obtain high-quality crystals. Polarized light microscopy can assess crystal integrity.
  • Data Collection : Employ a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Software like SHELX or OLEX2 can solve and refine the structure, with validation metrics (R-factor < 0.05) ensuring accuracy.
    Similar acetamide derivatives have been resolved using this approach, highlighting the importance of hydrogen bonding and π-π stacking in stabilizing the lattice .

How can researchers optimize the synthetic route for this compound?

Optimization involves:

  • Reagent Selection : Use fluorinated precursors (e.g., 4-fluoro-3-methylphenyl derivatives) to ensure regioselectivity in the thienopyrimidine core.
  • Reaction Conditions : Conduct coupling reactions under inert atmosphere (N₂/Ar) at 120°C in polar aprotic solvents like NMP (N-methyl-2-pyrrolidone), as demonstrated in analogous pyrimidine syntheses .
  • Purification : Employ gradient column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the product. Monitor purity via HPLC or TLC with UV visualization.

What spectroscopic techniques are essential for characterizing its purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl and trimethylphenyl groups). ¹⁹F NMR can verify fluorine incorporation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H]⁺ ion).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹).

Advanced Research Questions

How should researchers address discrepancies in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination.
  • Batch Analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or X-ray) across studies.
  • Control Experiments : Test intermediates (e.g., thienopyrimidine core) to isolate contributions of specific moieties to bioactivity .

What are key design considerations for in vitro assays targeting enzyme inhibition (e.g., kinases)?

  • Enzyme Selection : Prioritize kinases with structural homology to the compound’s binding pocket (e.g., ATP-binding sites).
  • Substrate Competition : Use ATP-concentration gradients to assess competitive inhibition.
  • Readout Sensitivity : Employ fluorescence polarization or TR-FRET (time-resolved Förster resonance energy transfer) for real-time kinetics.
    Analogous pyrimidine derivatives have shown sub-micromolar activity in kinase screens, suggesting similar methodologies apply .

How can computational modeling predict interactions between this compound and biological targets?

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding poses, focusing on the fluorophenyl and acetamide moieties as key pharmacophores.
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess stability of ligand-target complexes in physiological conditions.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-validate with experimental data (e.g., SPR or ITC) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference crystallographic data (CCDC entries) and bioassay repositories (ChEMBL, PubChem BioAssay) to resolve inconsistencies.
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated and acetamide compounds, including fume hood use and PPE (gloves, lab coats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.